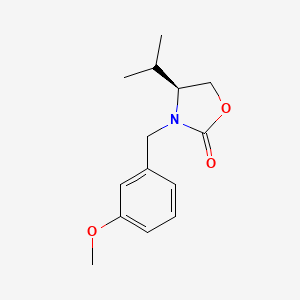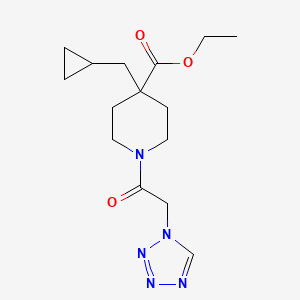![molecular formula C15H18F2N2O3 B5681314 ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease. DAPT is a γ-secretase inhibitor, which means that it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.
科学研究应用
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been widely used in research related to Alzheimer's disease, as it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to reduce the production of amyloid beta peptides, which are the main components of amyloid plaques. This has led to the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate as a tool to study the mechanisms of amyloid plaque formation and to test potential therapies for Alzheimer's disease.
作用机制
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate works by inhibiting the activity of the γ-secretase enzyme, which is involved in the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting the activity of γ-secretase, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate reduces the production of amyloid beta peptides, which are known to form amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to inhibit the activity of Notch signaling, which is involved in cell differentiation and proliferation.
Biochemical and physiological effects:
ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the γ-secretase enzyme and Notch signaling, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to inhibit the activity of other enzymes, such as caspases, which are involved in cell death. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which may be relevant to its potential applications in Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and specificity for the γ-secretase enzyme. However, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments using ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate.
未来方向
There are several future directions for research related to ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One area of research is the development of more potent and selective γ-secretase inhibitors, which may have greater therapeutic potential for Alzheimer's disease. Another area of research is the investigation of the effects of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate on other signaling pathways, such as Wnt signaling, which may be relevant to its potential applications in cancer research. Finally, the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate in combination with other drugs or therapies may also be explored as a potential strategy for treating Alzheimer's disease.
合成方法
The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 2,4-difluoroaniline, followed by the addition of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography. The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been reported in several scientific publications, and the method has been optimized for high yield and purity.
属性
IUPAC Name |
ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-22-14(20)10-5-7-19(8-6-10)15(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,2,5-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYXSACIQIGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)
![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)